molecular formula C13H13ClF3N5OS B10865461 [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10865461
M. Wt: 379.79 g/mol
InChI Key: UVLRXFGUERKHEX-UHFFFAOYSA-N
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Description

[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that features a unique combination of thiazole and triazolopyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the triazolopyrazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can be compared with other thiazole and triazolopyrazine derivatives.
  • Compounds such as [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(methyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone and [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(ethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone share structural similarities.

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C13H13ClF3N5OS

Molecular Weight

379.79 g/mol

IUPAC Name

(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C13H13ClF3N5OS/c1-6(2)9-8(18-12(14)24-9)10(23)21-3-4-22-7(5-21)19-20-11(22)13(15,16)17/h6H,3-5H2,1-2H3

InChI Key

UVLRXFGUERKHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN3C(=NN=C3C(F)(F)F)C2

Origin of Product

United States

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